molecular formula C17H9ClN2O3S B2520627 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide CAS No. 351425-03-1

3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2520627
CAS RN: 351425-03-1
M. Wt: 356.78
InChI Key: QBNPNOINJVBCTG-UHFFFAOYSA-N
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Description

3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide, abbreviated as BTCP, is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). It belongs to a class of heterocyclic compounds known as thiophenes, which have diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of BTCP includes a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains an isoindoline group, which is a type of heterocyclic compound. The exact structural analysis is not provided in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of BTCP is 356.78. Other physical and chemical properties such as solubility, melting point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Antioxidant Activity

A novel series of compounds, including 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, were synthesized, showcasing the versatility of related chemical structures in producing potent antioxidants. These compounds demonstrated significant antioxidant activity, with some surpassing well-known antioxidants like ascorbic acid in efficacy. This highlights the potential of 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide derivatives in therapeutic contexts, specifically for conditions where oxidative stress is a contributing factor (Tumosienė et al., 2019).

Crystal Structure and Spectroscopy Analysis

The crystal structure and spectroscopy analysis of N-(1,3-dioxoisoindolin-2yl)benzamide, a related compound, were detailed, providing insight into the molecular arrangements and interactions that define its chemical behavior. Such studies are crucial for understanding the fundamental properties that might influence the biological activity of these compounds, including their potential as drug candidates or in other scientific applications (Bülbül et al., 2015).

Synthesis and Characterization of Derivatives

Research into benzo[b]thiophene derivatives, including those similar to 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide, has revealed their broad pharmacological potential. These molecules have been synthesized and characterized, showing a wide spectrum of biological activities. This emphasizes the importance of such compounds in the development of new therapeutics, offering promising avenues for the synthesis of novel drugs with antimicrobial, anti-inflammatory, and other pharmacological properties (Isloor et al., 2010).

Electron-Acceptor Building Blocks for Polymer Semiconductors

One intriguing application of similar compounds involves their use as electron-acceptor building blocks in the development of polymer semiconductors. These semiconductors exhibit very low-lying energy levels and stable electron transport performance in thin film transistors, demonstrating the potential of 3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide derivatives in electronics and materials science (Yan et al., 2013).

Mechanism of Action

BTCP is a potent and selective inhibitor of CDK9. CDK9 is a cyclin-dependent kinase, a type of enzyme that is important for cell cycle regulation. By inhibiting CDK9, BTCP could potentially affect cell cycle progression.

Future Directions

Thiophene and its derivatives, including BTCP, have shown a wide range of therapeutic properties, making them a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

3-chloro-N-(1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3S/c18-13-10-3-1-2-4-12(10)24-14(13)17(23)19-8-5-6-9-11(7-8)16(22)20-15(9)21/h1-7H,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNPNOINJVBCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide

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